Potassium trifluoro(4-methoxybenzyl)borate is a specialized chemical compound characterized by its unique structure, which includes a potassium cation (K+) and a trifluoromethyl(4-methoxyphenyl) borate anion. The molecular formula for this compound is C₈H₉BF₃KO, and it has a molecular weight of approximately 228.06 g/mol. The compound features a methoxy group attached to the para position of the phenyl ring, making it particularly interesting for various applications in organic synthesis and material science.
Potassium trifluoroborate finds application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions [1]. This reaction type allows researchers to form carbon-carbon bonds between aryl or vinyl groups and a variety of other organic moieties. The advantage of using potassium trifluoroborate over other coupling partners lies in its stability towards moisture, air, and even strong oxidizing conditions [2].
Due to their ability to participate in carbon-carbon bond formation reactions, potassium trifluoroborates are of interest in medicinal chemistry research. By incorporating these moieties into potential drug candidates, researchers can explore their impact on the target molecule's properties [3].
Research in material science explores potential applications of potassium trifluoroborates in the development of novel materials. For instance, some studies investigate their use in creating organic light-emitting diodes (OLEDs) [4].
Potassium trifluoro(4-methoxybenzyl)borate is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl groups and various organic moieties. The stability of potassium trifluoro(4-methoxybenzyl)borate under moisture and air makes it a favorable choice over other coupling partners.
Additionally, this compound has been employed in:
While specific biological activity data for potassium trifluoro(4-methoxybenzyl)borate is limited, its derivatives have been explored for potential applications in medicinal chemistry. Compounds containing boron are often investigated for their roles in biological systems due to their ability to interact with various biomolecules. For instance, some studies suggest that boron-containing compounds may exhibit antitumor activity or serve as mimetics for growth factors like Hepatocyte Growth Factor.
The synthesis of potassium trifluoro(4-methoxybenzyl)borate typically involves the reaction of 4-methoxybenzyl alcohol with boron trifluoride etherate followed by treatment with potassium fluoride. This method allows for the formation of the desired borate compound while ensuring high yields and purity. The reaction conditions are generally mild, which helps preserve sensitive functional groups .
Potassium trifluoro(4-methoxybenzyl)borate has diverse applications in:
Research into the interactions of potassium trifluoro(4-methoxybenzyl)borate with other chemical species is crucial for understanding its reactivity and potential applications. Studies indicate that it can act as a surrogate for boronic acids in various reactions, demonstrating its versatility and effectiveness in forming carbon-carbon bonds under different conditions.
Potassium trifluoro(4-methoxybenzyl)borate shares structural similarities with several other compounds that contain boron and fluorine functionalities. Here are some comparable compounds:
Compound Name | Similarity Index | Description |
---|---|---|
Potassium trifluoro(3-methoxyphenyl)borate | 0.98 | Contains a methoxy group at the meta position. |
Potassium 4-hydroxyphenyltrifluoroborate | 0.91 | Features a hydroxy group instead of methoxy. |
Potassium trifluoro(3-hydroxyphenyl)borate | 0.89 | Similar structure with hydroxyl substitution at meta. |
Potassium (4-(benzyloxy)phenyl)trifluoroborate | 0.80 | Contains a benzyloxy group at the para position. |
Potassium (3-(benzyloxy)phenyl)trifluoroborate | 0.79 | Benzyloxy group at the meta position. |
These compounds highlight the uniqueness of potassium trifluoro(4-methoxybenzyl)borate due to its specific methoxy substitution pattern and its potential utility in various